molecular formula C7H4Cl3NO B8779130 3,4,5-Trichlorobenzamide

3,4,5-Trichlorobenzamide

Cat. No.: B8779130
M. Wt: 224.5 g/mol
InChI Key: VFMSTIJCEMFUBK-UHFFFAOYSA-N
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Description

3,4,5-Trichlorobenzamide is a chlorinated aromatic amide with the molecular formula C₆H₂Cl₃CONH₂, featuring three chlorine atoms at the 3rd, 4th, and 5th positions of the benzene ring and an amide (-CONH₂) functional group. The amide group introduces polarity and hydrogen-bonding capacity, distinguishing it from non-polar trichlorobenzenes and more basic chlorinated anilines.

Properties

Molecular Formula

C7H4Cl3NO

Molecular Weight

224.5 g/mol

IUPAC Name

3,4,5-trichlorobenzamide

InChI

InChI=1S/C7H4Cl3NO/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H2,11,12)

InChI Key

VFMSTIJCEMFUBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • The symmetrical 1,3,5-Trichlorobenzene has a lower water solubility compared to the asymmetrical 1,2,4-isomer due to packing efficiency .
  • This compound’s amide group significantly increases polarity, leading to higher water solubility and reduced volatility compared to TCBs.

Comparison with Chlorinated Aniline Derivatives

Chlorinated anilines, such as 2,3,5,6-tetrachloroaniline (C₆HCl₄NH₂), share structural similarities but differ in functional groups.

Table 2: Functional Group Impact on Properties

Property 2,3,5,6-Tetrachloroaniline This compound (Inferred)
Functional Group -NH₂ (amine) -CONH₂ (amide)
Basicity (pKa) ~4.6 (moderately basic) ~1–2 (weakly acidic due to amide)
Hydrogen Bonding Limited (NH₂ donor) Strong (amide NH donor and acceptor)
Reactivity Prone to diazotization Stable under mild acidic conditions

Key Findings :

  • The amide group in this compound reduces basicity compared to chlorinated anilines, making it less reactive in electrophilic substitution reactions.
  • Enhanced hydrogen bonding in the amide derivative improves solubility in polar solvents but may reduce thermal stability .

Comparison with Other Chlorinated Benzamides

While the provided evidence lacks direct data on other chlorinated benzamides, structural analogies allow for inferences:

  • Chlorine Substitution Patterns : The 3,4,5-trichloro configuration creates steric hindrance and electronic effects distinct from isomers like 2,4,5-trichlorobenzamide. This likely impacts crystallinity and melting points.

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